molecular formula C9H10N2S B1301392 5,7-Dimethyl-1,3-benzothiazol-2-amine CAS No. 73351-87-8

5,7-Dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1301392
CAS RN: 73351-87-8
M. Wt: 178.26 g/mol
InChI Key: AKPWHGBCJISNKZ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 73351-87-8 . It has a molecular weight of 178.26 and its IUPAC name is 5,7-dimethyl-1,3-benzothiazol-2-ylamine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5,7-Dimethyl-1,3-benzothiazol-2-amine is 1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5,7-Dimethyl-1,3-benzothiazol-2-amine is a solid compound . It has a molecular weight of 178.26 .

Scientific Research Applications

Medicine: Antimicrobial Agent Development

5,7-Dimethyl-1,3-benzothiazol-2-amine has been explored for its potential in creating new antimicrobial agents. Studies have evaluated its derivatives for in vitro antibacterial activity against both gram-positive and gram-negative bacterial strains . This compound’s structure allows for the synthesis of various derivatives that can be tested against a range of bacteria, offering a pathway to novel antibiotics.

Agriculture: Pesticide Formulation

In the agricultural sector, the antimicrobial properties of 5,7-Dimethyl-1,3-benzothiazol-2-amine derivatives have been assessed for their use as pesticides . The compound’s ability to inhibit bacterial growth suggests it could be effective in protecting crops from bacterial infections, thereby reducing crop loss and improving yield.

Material Science: Synthesis of Novel Materials

The benzothiazole ring present in 5,7-Dimethyl-1,3-benzothiazol-2-amine is a crucial component in synthesizing new materials with potential applications in electronics and photonics . Its molecular structure can be incorporated into larger organic frameworks, contributing to the development of materials with unique electrical properties.

Environmental Science: Pollution Remediation

Research into the environmental applications of 5,7-Dimethyl-1,3-benzothiazol-2-amine includes its use in pollution remediation. Its chemical properties could be harnessed to develop agents that break down pollutants or absorb toxic substances from the environment .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 5,7-Dimethyl-1,3-benzothiazol-2-amine can be used as a reagent or a precursor in synthesizing compounds that serve as analytical standards or in developing new analytical methods . Its stable structure makes it suitable for use in various chemical analyses.

Biochemistry: Enzyme Inhibition Studies

The compound is also relevant in biochemistry for studying enzyme inhibition. Its interaction with enzymes can be analyzed to understand the mechanisms of action and to design inhibitors that can regulate enzyme activity in biological systems .

properties

IUPAC Name

5,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPWHGBCJISNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365975
Record name 5,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,7-Dimethyl-1,3-benzothiazol-2-amine

CAS RN

73351-87-8
Record name 5,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5,7-dimethylbenzothiazole was prepared by treatment of 3,5-dimethylaniline with ammonium thiocyanate and conversion of the resulting N-(3,5-dimethylphenyl)thiourea with bromine and chloroform (Barnikow and Bodeker Ber. 100(5), 1394), m.p. 142°-144°. 2-Amino-5,7-dimethylbenzothiazole, 6.16 g. (34.5 millimoles) was added to a solution of a pea-sized piece of sodium in 40 ml. of anhydrous ethanol. Ethoxymethylenemalononitrile, 4.22 g. (34.5 millimoles), was added to the solution and the mixture was heated at reflux for about 2 hrs. The precipitated solid was collected by filtration, washed with ethanol, and dried in vacuo at 100°, yielding 6.93 g. (72.7%) of the desired product which was a yellow solid, m.p. 239°-241°. A small portion was recrystallized from 95% ethanol and submitted for analysis, m.p. 241°-243°.
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